(3Z)-3-[(2-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one
Description
(3Z)-3-[(2-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one: is an organic compound that belongs to the class of furanones. This compound is characterized by its unique structure, which includes a furan ring substituted with methoxyphenyl and methylphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Properties
IUPAC Name |
(3Z)-3-[(2-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-13-7-9-14(10-8-13)18-12-16(19(20)22-18)11-15-5-3-4-6-17(15)21-2/h3-12H,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGONBUSLNDQYDK-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3OC)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC=CC=C3OC)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(2-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 4-methylphenylacetic acid in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions for several hours to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Knoevenagel condensation is a widely used method in industrial organic synthesis. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the double bond in the furanone ring can yield saturated furan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of saturated furan derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: Research has shown that (3Z)-3-[(2-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. It is being studied for its potential use in developing new therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (3Z)-3-[(2-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting gene expression, protein function, and cellular signaling.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used in softening PVC plastics.
Uniqueness: (3Z)-3-[(2-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one is unique due to its furanone structure and the presence of both methoxy and methylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
